molecular formula C10H12BrN B3324000 6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1780904-96-2

6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3324000
CAS No.: 1780904-96-2
M. Wt: 226.11
InChI Key: PXKOTIPOXNSLKM-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The presence of a bromine atom and a methyl group on the isoquinoline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination reactions can enhance safety and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

    5-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Bromo-1,2,3,4-tetrahydroisoquinoline:

Uniqueness: 6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a bromine atom and a methyl group on the isoquinoline ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

6-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-9-4-5-12-6-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKOTIPOXNSLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCNC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline
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Reactant of Route 3
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Reactant of Route 4
6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline

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